molecular formula C14H12ClNOS B2812631 N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide CAS No. 82153-19-3

N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide

Cat. No.: B2812631
CAS No.: 82153-19-3
M. Wt: 277.77
InChI Key: WOXHUORDHZSLBI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide is an organic compound with a molecular formula of C14H12ClNOS It is characterized by the presence of a chlorophenyl group and a methylsulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide typically involves the reaction of 4-chloroaniline with 2-(methylsulfanyl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent like acetonitrile.

    Reduction: Iron powder, hydrochloric acid; conditionsreflux, solvent like ethanol.

    Substitution: Amines, thiols; conditionselevated temperature, solvent like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
  • N-(4-chlorophenyl)-4-(methylsulfonyl)benzamide
  • N-(4-chlorophenyl)-2-(methylsulfonyl)benzamide

Uniqueness

N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific chemical reactions, such as oxidation to sulfoxides or sulfones, which may not be possible with similar compounds lacking this functional group. Additionally, the compound’s potential therapeutic applications and its ability to interact with specific molecular targets make it a valuable subject of research.

Biological Activity

N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound this compound belongs to the class of benzamides, characterized by the presence of a chlorophenyl group and a methylsulfanyl substituent. This structural configuration is significant for its interaction with biological targets.

Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of antiviral and anticancer research. Below are the key findings regarding its biological effects:

  • Antiviral Activity :
    • The compound has been identified as a potential lead in the development of antiviral agents, specifically targeting the hepatitis B virus (HBV). Its mechanism involves modulating pathways related to viral replication and immune response through interactions with specific enzymes like APOBEC3G.
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, including cervical and bladder cancer cells. The presence of electron-withdrawing groups in its structure enhances its cytotoxic potency. For instance, compounds with similar structures showed IC50 values ranging from 2.38 µM to 3.77 µM against cancer cell lines, indicating significant growth inhibitory properties compared to standard treatments like cisplatin .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzymatic Interaction : The compound interacts with enzymes involved in viral defense mechanisms and cancer cell metabolism, leading to modulation of cellular pathways.
  • Receptor Modulation : It has been studied for its role as an allosteric modulator of receptors such as MrgX1, which is implicated in chronic pain pathways .

Case Studies

  • Antiviral Efficacy :
    • A study highlighted the compound's ability to inhibit HBV replication through enzyme modulation, suggesting its potential as an antiviral treatment.
  • Cytotoxicity Assessment :
    • In vitro assays demonstrated that this compound effectively inhibited the growth of human cervical cancer SISO and bladder carcinoma RT-112 cell lines, with IC50 values indicating its potency relative to established chemotherapeutics .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Biological ActivityTargetIC50 Value (µM)Reference
AntiviralHBVNot specified
AnticancerSISO2.38 - 3.77
AnticancerRT-1122.87 - 3.06

Properties

IUPAC Name

N-(4-chlorophenyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXHUORDHZSLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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